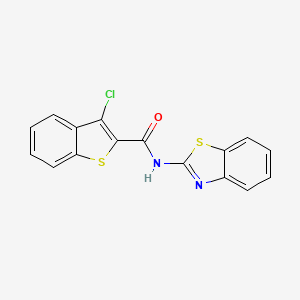

N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-304671 is a chemical compound known for its potential as a ubiquitin ligase inhibitor . It has a molecular formula of C₁₆H₉ClN₂OS₂ and a molecular weight of 344.84 g/mol . This compound is primarily used in scientific research and has shown promise in various biological and chemical applications .

Mechanism of Action

Target of Action

The compound N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, also known as N-(benzo[d]thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, is a benzothiazole derivative. Benzothiazoles have been associated with a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects

Mode of Action

Benzothiazole derivatives have been reported to exhibit their effects through various mechanisms, such as enzyme inhibition . For instance, some benzothiazole derivatives have been found to exhibit antidiabetic activity by inhibiting the enzyme 11beta-hydroxysteroid dehydrogenase type 1 .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A study on similar benzothiazole derivatives reported favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological effects, such as lowering plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model .

Action Environment

The synthesis of benzothiazole derivatives has been reported to be carried out under relatively milder reaction conditions .

Biochemical Analysis

Biochemical Properties

It has been synthesized and characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data . The compound has shown variable activity against Gram-positive and Gram-negative bacterial strains

Cellular Effects

Preliminary studies have shown that it exhibits promising activity against Staphylococcus aureus . More detailed studies are needed to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound exhibits bactericidal activity against certain strains of bacteria

Preparation Methods

The synthesis of WAY-304671 involves several steps, including the formation of key intermediates and their subsequent reactions . The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of organic reactions involving chlorination, amination, and cyclization . Industrial production methods are also not widely available, but the compound is typically synthesized in specialized laboratories under controlled conditions .

Chemical Reactions Analysis

WAY-304671 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: WAY-304671 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-304671 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

WAY-304671 is unique in its structure and mechanism of action compared to other ubiquitin ligase inhibitors . Similar compounds include:

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS2/c17-13-9-5-1-3-7-11(9)21-14(13)15(20)19-16-18-10-6-2-4-8-12(10)22-16/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYPBQIYPQJMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)

![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/new.no-structure.jpg)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3020586.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)